1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains a chromeno[2,3-c]pyrrole core, which is a type of heterocyclic compound . Heterocycles are common in many biologically active compounds and are often the focus of medicinal chemistry research .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex 3D structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Photoluminescence and Conjugated Polymers
Research has explored the synthesis and characterization of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally similar to the specified compound. These materials exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications such as light-emitting diodes and solar cells. The study by Beyerlein and Tieke (2000) demonstrates the potential of these polymers for use in optoelectronic devices due to their high molecular weight, solubility, and processability into thin films (Beyerlein & Tieke, 2000).
Organic Solar Cells
A study conducted by Gupta et al. (2017) designed a non-fullerene electron acceptor using diketopyrrolopyrrole (DPP) as terminal functionalities for organic solar cells. This research highlights the compound's high optical absorption coefficient, good solubility, thermal stability, and encouraging efficiency when paired with poly(3-hexylthiophene), showcasing its applicability in improving solar cell performance (Gupta et al., 2017).
Synthesis and Chemical Reactivity
Vydzhak et al. (2021) presented an efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing the compound's versatility in synthetic chemistry. This work demonstrates the compound's broad range of substituents and mild condition compatibility, facilitating the practical synthesis of various derivatives. The products obtained through this methodology can be easily isolated, highlighting the compound's significance in the development of novel materials and chemicals (Vydzhak et al., 2021).
Electron Transport Layers in Polymer Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) for use as an electron transport layer in inverted polymer solar cells. This study underscores the importance of the compound in fabricating solar cells with enhanced power conversion efficiency through improved electron extraction and reduced exciton recombination at the active layer/cathode interface (Hu et al., 2015).
Future Directions
properties
IUPAC Name |
1-(3-bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO4/c20-11-3-1-2-10(8-11)16-15-17(24)13-9-12(21)4-5-14(13)26-18(15)19(25)22(16)6-7-23/h1-5,8-9,16,23H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXZAZJAQCQOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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